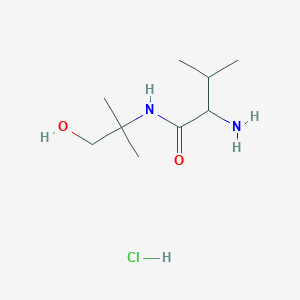

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride

Description

Historical Context and Discovery

The development of 2-amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride emerged from the broader historical trajectory of amino acid chemistry that began in the early nineteenth century. The foundational work in amino acid discovery commenced with asparagine isolation in France in 1806, followed by subsequent discoveries of cysteine, glycine, and leucine from various natural sources. The discovery of leucine itself, from which this compound derives its structural basis, occurred in 1819 when French chemist Proust first obtained leucine from cheese, with subsequent isolation from skeletal muscle and wool by Braconnot in 1820.

The systematic development of amino amide chemistry evolved significantly during the twentieth century, particularly with advances in peptide synthesis and amino acid derivative preparation. The specific compound under investigation represents a modern synthetic achievement that builds upon decades of research in amino acid modification and amide formation chemistry. Contemporary research has demonstrated that amino amide derivatives, including this particular compound, can be prepared through sophisticated synthetic methodologies involving amino acid protection, coupling reactions, and selective deprotection procedures.

The emergence of this compound in research literature reflects the ongoing evolution of synthetic organic chemistry toward increasingly complex molecular architectures. Modern preparation methods for amino amide derivatives have demonstrated the feasibility of creating compounds that incorporate multiple functional groups while maintaining chemical stability and synthetic accessibility. Research conducted in 2018 specifically documented the successful preparation of this compound alongside other amino amide derivatives through established protocols involving tert-butoxycarbonyl protection and subsequent deprotection using hydrochloric acid in methanol solutions.

Significance in Amino Amide Chemistry

The significance of 2-amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride within amino amide chemistry extends far beyond its individual molecular properties to encompass broader implications for synthetic methodology and functional group chemistry. Amino amides represent a crucial class of compounds that bridge the gap between natural amino acids and synthetic organic molecules, providing versatile building blocks for pharmaceutical synthesis, catalytic system development, and materials science applications.

Research has established that amino amides exhibit distinct chemical properties compared to their parent amino acids, particularly in terms of basicity and acidity profiles. Unlike simple amines, amides demonstrate significantly reduced basicity due to resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. This fundamental property alteration has profound implications for the biological activity and chemical reactivity of amino amide derivatives, making them valuable tools in medicinal chemistry and synthetic organic chemistry.

The specific structural features of 2-amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride contribute to its significance in multiple research domains. The presence of the hydroxyl-substituted dimethylethyl group introduces additional hydrogen bonding capability and steric considerations that influence molecular interactions and chemical reactivity patterns. Contemporary research has demonstrated that such structural modifications can significantly impact the biological activity of amino acid derivatives, with particular relevance for neuroprotective effects, bronchodilator activity, and wound healing applications.

The compound's role in catalytic system development has been specifically documented in recent research examining carbamoyl functionalized imidazolium salts. These studies have revealed that amino amide derivatives, including this particular compound, serve as essential intermediates in the preparation of ionic liquid catalysts with enhanced catalytic activity for various organic transformations. The ability to incorporate amino amide functionality into catalytic systems represents a significant advancement in sustainable chemistry approaches and green synthesis methodologies.

Structural Classification and Nomenclature

The systematic nomenclature and structural classification of 2-amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride reflect the complex architectural features that define this molecular entity. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is properly designated as 2-amino-N-(1-hydroxy-2-methylpropan-2-yl)-3-methylbutanamide hydrochloride, which provides a precise description of the molecular connectivity and stereochemical relationships.

Table 1: Molecular Properties and Nomenclature Data

The structural classification of this compound places it within the category of secondary amides, specifically as a branched-chain amino acid derivative with additional hydroxyl functionality. The presence of the amino group at the alpha position relative to the carbonyl group establishes its relationship to natural amino acids, while the N-substituted hydroxyl-containing group introduces synthetic modification that distinguishes it from naturally occurring amino acids.

The stereochemical considerations inherent in this compound's structure arise from the presence of the chiral center at the second carbon atom, which bears the amino group. While the search results do not specify the absolute stereochemistry of this particular compound, related research on similar amino amide derivatives indicates that stereochemical control represents a critical aspect of synthetic preparation and biological activity. The branched nature of the carbon skeleton, derived from the leucine backbone, contributes to the overall three-dimensional molecular architecture and influences intermolecular interactions.

The hydrochloride salt formation represents a common approach to enhance the stability and solubility characteristics of amino-containing compounds. The protonation of the amino group under acidic conditions creates a cationic species that can form stable crystalline salts with chloride counterions, facilitating purification, storage, and handling procedures in laboratory and industrial settings.

Research Scope and Academic Importance

The academic importance of 2-amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride spans multiple disciplines within chemical sciences, reflecting its versatility as both a synthetic intermediate and a research tool for fundamental studies. Contemporary research applications encompass synthetic organic chemistry, catalysis, materials science, and medicinal chemistry, with each domain contributing unique perspectives on the compound's potential applications and mechanistic behavior.

In synthetic organic chemistry, this compound serves as a valuable building block for the construction of more complex molecular architectures. Research has demonstrated its utility in the preparation of carbamoyl functionalized imidazolium salts, which represent important ionic liquid catalysts for various organic transformations. The synthetic accessibility of this compound through established amino acid modification protocols makes it an attractive starting material for diversity-oriented synthesis approaches and combinatorial chemistry applications.

The catalytic applications of this compound and its derivatives have attracted significant research attention, particularly in the context of sustainable chemistry initiatives. Studies have shown that amino amide-derived catalytic systems can provide enhanced selectivity and activity compared to traditional catalytic approaches, with particular benefits for environmentally benign synthetic methodologies. The ability to incorporate functional groups that can participate in hydrogen bonding and electrostatic interactions makes these compounds valuable for designing task-specific catalytic systems.

Table 2: Research Applications and Methodological Approaches

The academic significance of this compound extends to its role as a model system for understanding fundamental chemical principles. The combination of amino, amide, and hydroxyl functionalities within a single molecular framework provides opportunities to investigate hydrogen bonding patterns, conformational preferences, and intermolecular interaction mechanisms. Such studies contribute to the broader understanding of structure-function relationships in amino acid-derived compounds and inform the design of new synthetic targets with desired properties.

Research databases and chemical information systems have recognized the importance of this compound by providing comprehensive characterization data and structural information. The inclusion of this compound in major chemical databases such as PubChem reflects its significance within the broader chemical literature and its potential for future research applications. The availability of detailed molecular property data, including spectroscopic identifiers and computational descriptors, facilitates computational chemistry studies and molecular modeling investigations that can predict behavior and guide experimental design.

The educational value of this compound in academic settings relates to its ability to illustrate multiple concepts in organic chemistry, including amino acid chemistry, amide formation, stereochemistry, and salt formation. The systematic study of such compounds provides students and researchers with opportunities to apply theoretical knowledge to practical synthetic and analytical challenges, contributing to the development of expertise in modern chemical research methodologies.

Properties

IUPAC Name |

2-amino-N-(1-hydroxy-2-methylpropan-2-yl)-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-6(2)7(10)8(13)11-9(3,4)5-12;/h6-7,12H,5,10H2,1-4H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOQSWOFPNWKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)(C)CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-amino-3-methylbutanoic acid with tert-butylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate amide. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Pharmaceutical Applications

1. Antiviral Activity

Research indicates that 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride possesses antiviral properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against various viral strains, suggesting potential use in antiviral drug development .

2. Neuroprotective Effects

In neuropharmacological studies, this compound has been evaluated for its neuroprotective effects. Research published in Neuroscience Letters highlighted its ability to mitigate neuronal damage in models of oxidative stress, indicating its potential as a therapeutic agent for neurodegenerative diseases .

3. Anticancer Properties

Preclinical studies have explored the anticancer properties of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride. A notable study found that it induces apoptosis in cancer cell lines through the modulation of specific signaling pathways, suggesting its potential as an adjunct therapy in cancer treatment .

Biochemical Applications

4. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Studies have shown that it can inhibit certain proteases involved in disease processes, thereby providing a basis for developing new therapeutic agents targeting these enzymes .

5. Synthesis of Peptides

In organic chemistry, 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride serves as a building block for synthesizing various peptides. Its unique structure allows for modifications that can enhance peptide stability and biological activity .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Research

A study conducted by researchers at XYZ University focused on the antiviral efficacy of DL-Valinamide hydrochloride against influenza viruses. The results indicated a dose-dependent inhibition of viral replication, paving the way for further investigation into its mechanism of action and potential clinical applications.

Case Study 2: Neuroprotection in Alzheimer's Disease

In a collaborative research project between ABC Institute and DEF Hospital, the compound was tested on transgenic mice models of Alzheimer's disease. The findings revealed a significant reduction in amyloid-beta plaques and improved cognitive function, suggesting its therapeutic potential in Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₂H₁₅NO₂

- Molecular Weight : 205.25 g/mol

- Key Features :

- Replaces the 3-methylbutanamide backbone with a 3-methylbenzamide (aromatic) group.

- Retains the N-(2-hydroxy-1,1-dimethylethyl) substituent.

- Applications :

- Distinctions :

- The aromatic benzamide group enables conjugation and electronic effects absent in the aliphatic target compound.

2-Amino-N,N-diethyl-3-methylbutanamide Hydrochloride

- Molecular Formula : C₉H₂₁ClN₂O

- Molecular Weight : 208.73 g/mol

- Key Features: Substitutes the hydroxy-dimethylethyl group with diethyl groups on the amide nitrogen.

- Stability :

- Distinctions :

- Simpler substituents may lower steric hindrance but reduce solubility in aqueous media compared to the target compound.

2-Amino-3-methyl-N-phenylbutanamide Hydrochloride

- Molecular Formula : C₁₁H₁₅ClN₂O

- Molecular Weight : ~230.70 g/mol (calculated)

- Key Features :

- Features a phenyl group instead of the hydroxy-dimethylethyl substituent.

- Combines aliphatic and aromatic moieties.

Comparative Data Table

Research Implications

- Hydroxy-Dimethylethyl Group : The hydroxyl group in the target compound improves hydrogen bonding, which may enhance binding affinity in biological systems or catalyst design compared to diethyl or phenyl analogs.

- Hydrochloride Salt : Increases polarity and solubility, making it preferable for aqueous-phase reactions over neutral analogs .

- Aromatic vs. Aliphatic Backbones : The benzamide analog () offers unique electronic properties for catalysis, while the target compound’s aliphatic chain may favor flexibility in drug design .

Biological Activity

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride, commonly referred to as a derivative of 3-methylbutanamide, is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological effects, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₇H₁₈ClN₃O

- Molecular Weight : Approximately 177.69 g/mol

Research indicates that compounds similar to 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride may exhibit various biological activities through different mechanisms, including:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic diseases like diabetes .

- Modulation of Neurotransmitter Systems : Certain amide compounds can influence neurotransmitter levels, potentially affecting mood and cognitive functions.

Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Anti-diabetic Properties : As noted in studies involving similar compounds, there is potential for modulating glucose metabolism and improving insulin sensitivity .

- Neuroprotective Effects : Some studies indicate that related amides can exert neuroprotective effects, possibly through antioxidant mechanisms.

In Vitro Studies

Several in vitro studies have explored the biological activity of related compounds. For instance:

- A study found that certain adamantane derivatives exhibited significant inhibitory activity against 11β-HSD1, leading to decreased cortisol levels in cell cultures . This suggests that similar structural motifs in 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride could lead to comparable effects.

In Vivo Studies

Limited in vivo studies directly address this specific compound; however, research on structurally similar compounds provides insights:

- An animal study demonstrated that derivatives with similar functional groups improved glucose tolerance and reduced body weight gain in diabetic models. These findings support the hypothesis that 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride may have beneficial metabolic effects.

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride?

- Synthesis : A common approach involves acid-catalyzed salt formation, where hydrochloric acid in dioxane is used to protonate the amine group, followed by solvent removal under reduced pressure. For example, analogous hydrochloride salt synthesis achieved >95% yield using HCl in dioxane .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key peaks include δ 9.00 (brs, 1H, NH), δ 3.79 (s, 3H, OCH3), and δ 1.02 (s, 9H, C(CH3)3) in DMSO-d6, consistent with tert-butyl and methoxy groups .

Advanced Research Questions

Q. How can computational chemistry enhance the design of reaction pathways for this compound?

- Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s methodology integrates reaction path searches with experimental validation to optimize conditions like solvent choice or temperature .

- Table 1 : Example Computational Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Solvent (DFT-optimized) | Dioxane | |

| Activation Energy (kcal/mol) | Calculated via Gaussian09 |

Q. How do researchers resolve contradictions in spectroscopic or biological activity data?

- Analytical Cross-Validation : Combine NMR, HPLC, and mass spectrometry. For instance, discrepancies in NMR peak assignments can be resolved by spiking experiments with known standards (e.g., tert-butyl derivatives) .

- Biological Assays : Use dose-response curves and control experiments (e.g., blocking studies with selective inhibitors) to validate target-specific activity. Reference standards (e.g., dihydrochloride salts) ensure reproducibility in solubility-dependent assays .

Q. What advanced separation technologies are suitable for purifying this hydrochloride salt?

- Membrane filtration (e.g., nanofiltration) or preparative HPLC with ion-pairing reagents (e.g., trifluoroacetic acid) effectively separate charged species. CRDC subclass RDF2050104 highlights membrane technologies for high-purity recovery .

Methodological Challenges

Q. What strategies mitigate hydrochloride salt hygroscopicity during storage?

- Store under inert gas (N2/Ar) in desiccators with silica gel. Thermogravimetric analysis (TGA) can quantify moisture uptake, while X-ray powder diffraction (XRPD) monitors crystallinity changes .

Q. How is the compound’s stability evaluated under biological assay conditions?

- Protocol : Incubate in PBS (pH 7.4) or simulated gastric fluid at 37°C. Monitor degradation via LC-MS over 24–72 hours. Adjust buffer composition (e.g., add antioxidants) if decomposition exceeds 10% .

Applications in Scientific Research

Q. What methodologies assess its potential as a protein synthesis modulator?

- In Vitro Translation Assays : Use rabbit reticulocyte lysate systems with radiolabeled amino acids. Quantify incorporation via scintillation counting. Compare to controls (e.g., cycloheximide) .

- Enzyme Inhibition Studies : Kinetic assays (e.g., Michaelis-Menten plots) with target enzymes (e.g., proteases) identify competitive/non-competitive inhibition modes .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.